4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine
説明
4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine (CAS 868260-16-6) is an imidazole derivative featuring a phenylamine group attached to a partially saturated imidazole ring with a methyl substituent at the 4-position. This compound is part of a broader class of aromatic amines with applications in medicinal chemistry and materials science.
特性
CAS番号 |
868260-16-6 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C10H13N3/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChIキー |
KLKKLKAARKRYCV-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
準備方法
Halogen Displacement with 4-Methylimidazole
A foundational approach involves the reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base. Sodium hydride in N-methyl pyrrolidinone (NMP) facilitates the substitution of bromine with the imidazole moiety at elevated temperatures (70–130°C). Recrystallization from heptane yields a purified intermediate, which undergoes subsequent aryl amination.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Base | Sodium hydride |
| Solvent | NMP |
| Temperature | 100–120°C |
| Yield (crude) | 85–90% |
This method emphasizes the importance of solvent selection, as NMP enhances nucleophilicity while stabilizing reactive intermediates.
Palladium-Catalyzed Coupling Strategies
Buchwald-Hartwig Amination
Aryl amination of 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (IX) employs palladium catalysts (e.g., Pd(dba)₂) with phosphine ligands (e.g., Xantphos) in the presence of diphenylimine. Hydrolysis with aqueous HCl yields the hydrochloride salt of compound (I), which is converted to the free base via neutralization.
Catalytic System Performance
| Component | Role |
|---|---|
| Pd(dba)₂ | Catalyst |
| Xantphos | Ligand |
| Cs₂CO₃ | Base |
| Toluene | Solvent |
This method achieves >90% conversion but requires meticulous ligand-to-catalyst ratios to suppress side reactions.
Nitration-Reduction Pathways
Nitration of Brominated Precursors
Nitrating 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate in concentrated sulfuric acid produces 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (XVIII). Catalytic hydrogenation over palladium/charcoal reduces the nitro group to an amine, yielding 3-fluoro-5-trifluoromethyl-phenylamine. Subsequent reaction with the sodium salt of 4-methylimidazole completes the synthesis.
Reduction Efficiency
| Condition | Outcome |
|---|---|
| H₂ Pressure | 4 bar |
| Catalyst Loading | 5% Pd/C |
| Temperature | 50°C |
| Yield | 92% |
Copper-Mediated Cross-Coupling
Ullmann-Type Coupling
Reacting 3-bromo-5-trifluoromethyl-phenylamine (XVI) with 4-methylimidazole in the presence of Cu(I) salts (e.g., CuI) and cyclohexanediamine in diglyme at 100–150°C directly forms compound (I). This single-step method bypasses intermediate isolation but necessitates rigorous purification to remove regioisomers.
Purification Protocol
- Dissolve crude product in toluene at 80–90°C.
- Cool to 35–40°C to induce crystallization.
- Wash with ice-cold toluene to isolate >94% pure product.
Process Optimization and Scalability
Solvent Recycling and Waste Reduction
Patent WO2006135640A2 highlights a closed-loop system for toluene recovery during crystallization, reducing solvent consumption by 40%. Additionally, replacing traditional bases with cesium carbonate minimizes byproduct formation in palladium-catalyzed steps.
Analytical Characterization
化学反応の分析
Imidazole Ring Formation
The dihydroimidazole core forms through condensation reactions involving aldehydes/ketones and ammonia derivatives. For example:
-
Cyclization : A diketone intermediate reacts with an amine to form the five-membered ring.
-
Reduction : Partial hydrogenation stabilizes the 4,5-dihydro structure .
Aromatic Substitution
Phenylamine derivatives are introduced via:
-
Electrophilic Aromatic Substitution : Nitration or bromination of aromatic rings followed by coupling.
-
Transition Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for arylamine formation .
Cyclooxygenase (COX) Inhibition
Structurally related compounds exhibit anti-inflammatory activity by inhibiting COX enzymes. While direct data is unavailable for this compound, its dihydroimidazolyl moiety suggests potential:
-
Mechanism : Binding to COX active sites, reducing prostaglandin synthesis.
Tyrosine Kinase Inhibition
Related imidazolyl-benzene derivatives (e.g., in ) show activity against kinases like c-Abl and c-Kit. This compound’s structural similarity implies:
-
Binding : Hydrogen bonding with kinase ATP-binding pockets via the amine group.
Structural and Analytical Data
Research Considerations
科学的研究の応用
Anticancer Activity
Research has indicated that compounds similar to 4-(4,5-dihydro-4-methyl-1H-imidazol-2-yl)phenylamine exhibit significant anticancer properties. A study focused on the synthesis of hybrid compounds containing this imidazole derivative showed promising results against various cancer cell lines, including colon and breast cancer cells. The synthesized compounds demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s. Research indicates that derivatives of imidazole can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In silico studies have shown that these compounds can effectively bind to the active site of AChE, suggesting their potential as therapeutic agents.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of imidazole-containing compounds, including this compound. The study found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, demonstrating a potential for development into effective cancer therapeutics.
Case Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective properties of this compound in models of Alzheimer's disease. The study employed both in vitro and in vivo methodologies to assess the efficacy of imidazole derivatives in reducing AChE activity and protecting neuronal cells from oxidative stress.
作用機序
類似の化合物との比較
類似の化合物
4-(4,5-ジヒドロ-1H-イミダゾール-2-イル)フェニルアミン: 類似の構造ですが、イミダゾール環上のメチル基がありません.
2-(p-アミノフェニル)-2-イミダゾリン: 類似の生物活性を示す別のイミダゾール誘導体.
独自性
4-(4,5-ジヒドロ-4-メチル-1H-イミダゾール-2-イル)フェニルアミンは、イミダゾール環にメチル基が存在することが特徴であり、これが化学反応性と生物活性に影響を与える可能性があります。 この構造的特徴は、特定の分子標的への結合親和性を高め、薬物動態を改善することができます.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
4-(2-Methylimidazol-1-yl)phenylamine (CAS 74852-81-6)
- Structure : Features a fully unsaturated imidazole ring with a methyl group at the 2-position.
- Key Differences : The unsaturated imidazole ring increases aromaticity, enhancing π-π stacking interactions compared to the dihydroimidazole in the target compound. This difference may affect binding affinity in biological systems .
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 4201-26-7)
Substituent Variations on the Phenyl Ring
(3,4-Dihydroxyphenylamino)-2-imidazoline (CAS 57101-49-2)
- Structure : Phenyl ring substituted with hydroxyl groups at the 3- and 4-positions.
- Key Differences : Hydroxyl groups enhance hydrogen-bonding capacity and solubility in aqueous media, contrasting with the methyl group in the target compound, which favors lipophilicity .
2-(4,5-Diphenyl-1H-imidazol-2-yl)phenylamine (CAS 94863-15-7)
- Structure : Features two phenyl groups on the imidazole ring.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 868260-16-6 | C₁₀H₁₃N₃ | 4-methyl-dihydroimidazole | 175.23 g/mol | Moderate lipophilicity |
| 4-(2-Methylimidazol-1-yl)phenylamine | 74852-81-6 | C₁₀H₁₁N₃ | 2-methyl-imidazole | 173.21 g/mol | High aromaticity |
| N-(4-Chloro-2-methylphenyl)-dihydroimidazol-2-amine | 4201-26-7 | C₁₀H₁₂ClN₃ | 4-chloro, 2-methyl-phenyl | 209.68 g/mol | Increased polarity |
| (3,4-Dihydroxyphenylamino)-2-imidazoline | 57101-49-2 | C₉H₁₁N₃O₂ | 3,4-dihydroxy-phenyl | 193.20 g/mol | Enhanced solubility |
| 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenylamine | 94863-15-7 | C₂₁H₁₇N₃ | 4,5-diphenyl-imidazole | 311.38 g/mol | High steric hindrance |
Research Findings and Implications
- Biological Relevance : Methyl and chloro substituents balance lipophilicity and polarity, making such compounds viable candidates for drug discovery .
- Synthetic Versatility: The tolerance for disubstituted phenylamines in nonenzymatic reactions (e.g., with angucyclinones) suggests avenues for generating novel bioactive derivatives .
生物活性
4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine, also known by its CAS number 918903-31-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 175.23 g/mol. Its structure features an imidazole ring which is known for contributing to various biological activities.
Research indicates that compounds containing imidazole moieties often act as enzyme inhibitors or modulators. Specifically, the dihydroimidazole structure can interact with various biological targets, including enzymes involved in metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity : Some studies suggest that derivatives of imidazole compounds exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Anticancer Potential : Preliminary data indicate that this compound may have anticancer effects through apoptosis induction in cancer cell lines. This is achieved by modulating pathways associated with cell survival and proliferation.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may inhibit monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters, thereby enhancing their availability in the brain.
1. In Vitro Studies on Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant inhibition of cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 18 |
2. Neuroprotective Mechanism
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The study utilized rat cortical neurons exposed to hydrogen peroxide and assessed cell viability post-treatment with varying concentrations of the compound.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 30 |
| 5 | 50 |
| 10 | 70 |
| 20 | 85 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4,5-dihydro-4-methyl-1H-imidazol-2-yl)phenylamine, and how can its purity be validated experimentally?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclocondensation of substituted phenylamines with α-ketoaldehydes or α-ketoesters under acidic conditions. For example, analogous imidazole derivatives are prepared by reacting 4-aminophenyl precursors with 2-methylimidazoline intermediates in ethanol under reflux . Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection, and structural confirmation is achieved via - and -NMR spectroscopy. Elemental analysis (C, H, N) is critical to confirm stoichiometric integrity .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a Bruker SMART APEX CCD diffractometer with graphite-monochromated Mo-Kα radiation () . Structural refinement is performed using SHELXL (for small molecules) or SHELXTL, which employ full-matrix least-squares methods on data. Hydrogen bonding networks are visualized using ORTEP-3 for graphical representation .
Q. What are the solubility challenges of this compound in common solvents, and how can they be addressed during experimental design?
- Methodological Answer : The compound’s solubility is influenced by the hydrophobic imidazole ring and polar amine group. Polar aprotic solvents (DMF, DMSO) enhance solubility at elevated temperatures (~60–80°C), while aqueous solubility is limited. For purification, recrystallization from ethanol/water (7:3 v/v) is effective. Solubility parameters () calculated via Hansen solubility theory guide solvent selection .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound in supramolecular systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with charge-transfer interactions. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, using crystal structures from the Protein Data Bank (PDB) .
Q. What role does hydrogen bonding play in the crystal packing of this compound, and how can graph-set analysis elucidate intermolecular interactions?
- Methodological Answer : Hydrogen bonds (N–H···N, C–H···π) dominate the crystal lattice, forming infinite chains or rings. Graph-set analysis (, ) categorizes motifs using Etter’s formalism, revealing synthons critical for crystal engineering. IR spectroscopy (N–H stretching at 3200–3400 cm) and SCXRD validate these interactions .
Q. How can this compound be integrated into polymer matrices for advanced material applications?
- Methodological Answer : The amine group facilitates covalent bonding with polyimide precursors (e.g., pyromellitic dianhydride) via polycondensation. Thermal stability is assessed via TGA (decomposition >300°C), and glass transition temperatures () are measured using DSC. Composite materials are characterized by FTIR and elemental analysis to confirm crosslinking .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?
- Methodological Answer : Dynamic NMR techniques (VT-NMR) resolve splitting ambiguities caused by conformational exchange. For example, broadening of imidazole proton signals at low temperatures (<−40°C) indicates restricted rotation. - COSY and NOESY correlations map coupling relationships and spatial proximities .
Q. How can alternative synthetic pathways (e.g., microwave-assisted or photochemical methods) improve yield and reduce reaction times?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
